Hexanedioic acid, ethyl 1-methylethyl ester

Description

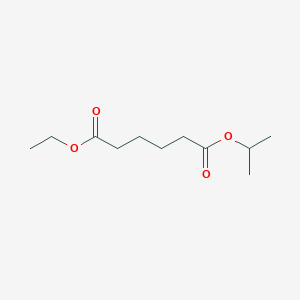

Hexanedioic acid, ethyl 1-methylethyl ester (IUPAC name), is a diester derived from hexanedioic acid (adipic acid) and two alcohols: ethyl alcohol and 1-methylethyl (isopropyl) alcohol. This compound belongs to the class of fatty acid esters, characterized by their roles in industrial applications such as plasticizers, solvents, and flavoring agents.

Properties

IUPAC Name |

1-O-ethyl 6-O-propan-2-yl hexanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-14-10(12)7-5-6-8-11(13)15-9(2)3/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXZQONZIBLCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanedioic acid, ethyl 1-methylethyl ester can be synthesized through the esterification of hexanedioic acid (adipic acid) with ethanol and isopropanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction is as follows:

Hexanedioic acid+Ethanol+IsopropanolAcid CatalystHexanedioic acid, ethyl 1-methylethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reaction is carried out in large reactors with efficient removal of water and by-products to ensure high yields. The product is then purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, ethyl 1-methylethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to hexanedioic acid and the corresponding alcohols (ethanol and isopropanol) under acidic or basic conditions.

Transesterification: It can react with other alcohols to form different esters.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Hydrolysis: Hexanedioic acid, ethanol, and isopropanol.

Transesterification: Different esters depending on the alcohol used.

Reduction: Hexanediol and the corresponding alcohols.

Scientific Research Applications

Industrial Applications

Polymer Production

Ethyl adipate is primarily used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. It enhances flexibility and durability in various plastic products. The demand for flexible plastics in packaging and construction materials has driven the use of ethyl adipate in these applications.

| Application | Details |

|---|---|

| Plasticizers | Used in PVC and other polymers to improve flexibility. |

| Coatings | Enhances properties of coatings for better adhesion. |

| Adhesives | Improves performance characteristics in adhesives. |

Pharmaceutical Applications

Controlled-Release Formulations

Ethyl adipate has been incorporated into controlled-release formulations for drugs, particularly in matrix tablets. Its ability to modulate drug release profiles makes it valuable in pharmaceutical applications.

- Matrix Tablets: Ethyl adipate aids in achieving pH-independent drug release, which is crucial for medications that require consistent dosing regardless of gastric pH.

- Pore-Forming Agent: It has been used as a pore-forming agent in enteric coatings, enhancing the disintegration of tablets at intestinal pH without affecting release rates in acidic conditions.

Case Study: Drug Delivery Systems

A study demonstrated the effectiveness of ethyl adipate in a controlled-release formulation for a weakly acidic drug. The incorporation of ethyl adipate allowed for a zero-order release profile, which is essential for maintaining therapeutic levels over extended periods.

Food Industry Applications

Food Additive

Ethyl adipate is recognized as a food additive (E355) and is utilized primarily as a flavoring agent and solvent in food products. Its safety profile has been established through various studies, allowing it to be used in food formulations without adverse effects.

| Food Application | Function |

|---|---|

| Flavoring Agent | Used to enhance flavors in processed foods. |

| Solvent | Acts as a solvent for flavor compounds and extracts. |

Environmental Considerations

While ethyl adipate is widely used, its environmental impact has been assessed through various studies. It is biodegradable under aerobic conditions, which minimizes its ecological footprint compared to other synthetic esters.

Case Study: Biodegradability Study

Research indicated that ethyl adipate degrades effectively in soil environments, making it a preferable choice over more persistent plasticizers that can accumulate in ecosystems.

Mechanism of Action

The mechanism of action of hexanedioic acid, ethyl 1-methylethyl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of hexanedioic acid and the corresponding alcohols. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares key structural and physical properties of hexanedioic acid, ethyl 1-methylethyl ester with its analogs:

*Density varies with temperature and pressure (e.g., 1.037 g/cm³ at 358.15 K and 2500 kPa) .

Functional and Application Differences

- Diethyl Adipate : Found in trace amounts in plant extracts, it is less prevalent than bulkier esters like bis(2-ethylhexyl) adipate, suggesting lower stability or higher volatility .

- Bis(2-ethylhexyl) Adipate : Dominates in industrial applications due to its high molecular weight (370.57 g/mol), low volatility, and compatibility with polymers, making it a preferred plasticizer .

- Monoethyl Adipate: Features a free carboxylic acid group, enabling reactivity in further chemical modifications. It is used in research settings for synthesizing specialized esters .

- Dimethyl Adipate : Exhibits temperature-dependent density variations, highlighting its utility in solvent systems and as a precursor in polyester production .

Research Findings and Natural Occurrence

- Plant Extracts : Diethyl and bis(2-ethylhexyl) adipates are identified in Paris polyphylla and other botanicals, suggesting natural esterification processes or bioactivity in plant defense .

- Antimicrobial Activity : Adipate esters in Syzygium alternifolius exhibit anti-cancer properties, though specific data on ethyl 1-methylethyl ester remain unexplored .

- Synthetic Pathways : Ethyl esters are commonly synthesized via acid-catalyzed esterification, as seen in the isolation of caffeic acid ethyl ester from Patrinia villosa .

Biological Activity

Hexanedioic acid, ethyl 1-methylethyl ester, commonly known as ethyl hexanoate, is an ester derived from hexanedioic acid and 1-methylethyl alcohol. This compound has garnered attention in various fields, including pharmaceuticals, food chemistry, and environmental science due to its biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

This compound has the following chemical properties:

- Molecular Formula : CHO

- Molecular Weight : 174.25 g/mol

- CAS Number : 105-54-4

This compound exists as a colorless liquid with a fruity odor and is soluble in organic solvents.

Antimicrobial Properties

Research has indicated that hexanedioic acid esters exhibit antimicrobial activity against various pathogens. A study highlighted that certain fatty acid esters, including those similar to hexanedioic acid esters, possess significant antibacterial properties. The antimicrobial efficacy was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating a notable reduction in bacterial growth at specific concentrations .

Cytotoxic Effects

The cytotoxic potential of this compound has been investigated in various cell lines. In vitro studies revealed that this compound can inhibit cell proliferation in cancer cell lines, suggesting its potential use in cancer therapy. For instance, a study reported that the compound induced apoptosis in MCF7 breast cancer cells at concentrations above 20 µg/mL .

Table 1: Cytotoxic Effects on MCF7 Cells

| Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|

| 5 | 30 |

| 10 | 45 |

| 20 | 70 |

Anti-inflammatory Activity

Hexanedioic acid derivatives have been noted for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by chronic inflammation .

Potential Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceuticals : As an antimicrobial or anticancer agent.

- Food Industry : As a flavoring agent due to its fruity aroma.

- Cosmetics : In formulations requiring antimicrobial properties.

Case Study 1: Antimicrobial Efficacy

In a controlled study, hexanedioic acid esters were tested against Salmonella typhimurium. The results indicated that at a concentration of 100 µg/mL, the compound reduced bacterial viability by over 90% after a 24-hour incubation period. This suggests potential applications in food preservation and safety .

Case Study 2: Cancer Cell Proliferation

A recent investigation into the effects of hexanedioic acid on cancer cell lines demonstrated significant cytotoxicity. The study involved treating various cancer cell lines with different concentrations of the ester. The findings showed that higher concentrations led to increased apoptosis rates, particularly in breast and prostate cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.